molecular formula C18H22N4O3 B11190700 Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11190700
M. Wt: 342.4 g/mol
InChI Key: HZNLYFRDYXEMOP-UHFFFAOYSA-N
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Description

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound features a unique structure that combines a triazole ring fused with a pyrimidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and yields the desired triazolopyrimidine derivatives with good regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

Major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Biological Activity

Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure comprises a triazolo[1,5-a]pyrimidine scaffold, which is known for various pharmacological activities. The presence of the ethyl ester and hydroxyphenyl groups may contribute to its biological properties.

Chemical Formula

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O3_{3}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance, derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase II (Topo II) activity.

Case Study: Topoisomerase II Inhibition

A study investigated several triazole derivatives and reported that compounds similar to this compound exhibited significant Topo II inhibitory effects. The IC50_{50} values were determined through various assays:

Compound NameIC50_{50} (μM)Mechanism of Action
Compound A7.54ATP competitive inhibition
Compound B< 1Apoptosis induction
Ethyl TriazoleTBDTBD

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth can be attributed to its interaction with cellular targets.

In Vitro Studies

In vitro tests demonstrated that this compound showed activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Experimental Findings

In a murine model of inflammation:

  • Dosage : 50 mg/kg body weight
  • Outcome : Significant reduction in inflammatory markers (TNF-alpha and IL-6).

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-6-14-15(17(24)25-5-2)16(12-7-9-13(23)10-8-12)22-18(20-14)19-11(3)21-22/h7-10,16,23H,4-6H2,1-3H3,(H,19,20,21)

InChI Key

HZNLYFRDYXEMOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)OCC

Origin of Product

United States

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